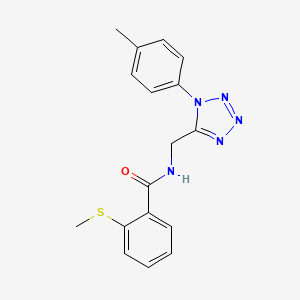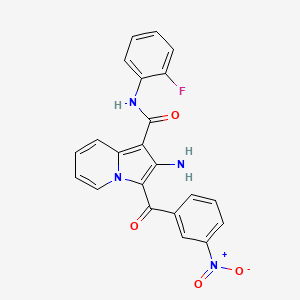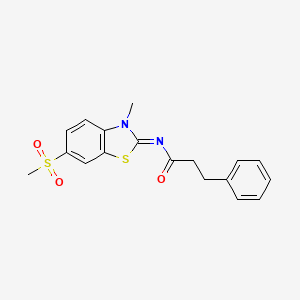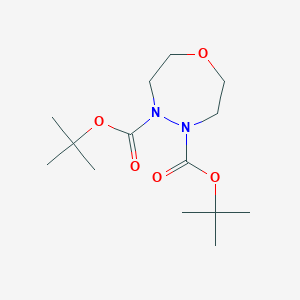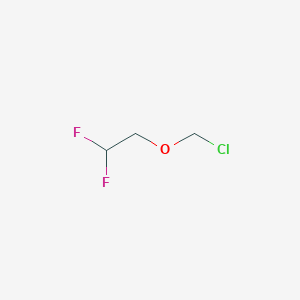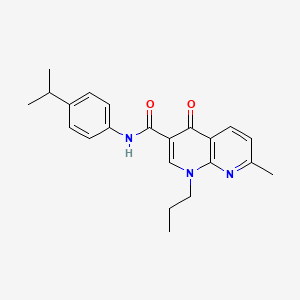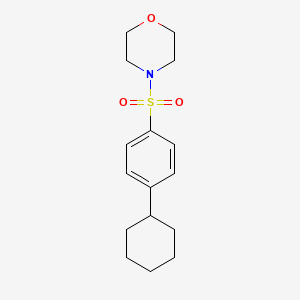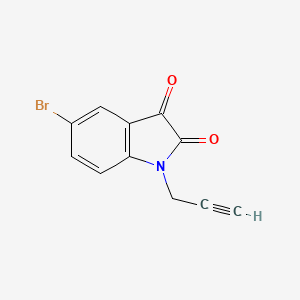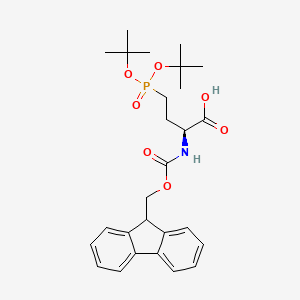
Fmoc-L-Pma(tBu)2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Pma(tBu)2-OH” is a chemical compound with the molecular formula C27H36NO7P . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-alanine . It has a molecular weight of 517.55 g/mol .
Synthesis Analysis
The synthesis of “Fmoc-L-Pma(tBu)2-OH” likely involves the Fmoc/tBu solid-phase synthesis method . This method is commonly used for the synthesis of molecules in both research and industrial settings . It involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular structure of “Fmoc-L-Pma(tBu)2-OH” can be represented by the SMILES string: CC©©OP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC©©C .Physical And Chemical Properties Analysis
“Fmoc-L-Pma(tBu)2-OH” is a solid substance . It is white or whitish in color . The compound has a molecular weight of 517.5 g/mol .Wissenschaftliche Forschungsanwendungen
Hydrogel Formation for Biomedical Applications
Peptide-based hydrogels (PHGs) are soft materials with water-swollen networks, making them suitable for biological, biomedical, and biotechnological applications. Fmoc-L-Pma(tBu)2-OH derivatives have been explored as potential hydrogelators. For instance, the Fmoc-K3 hydrogel, which is part of a series K of synthetic cationic peptides, exhibits self-assembling behavior and gel formation in aqueous solutions. This hydrogel material could find applications in tissue engineering, supporting cell adhesion, survival, and duplication .
Phosphatase-Stable Phosphoamino Acid Mimetics
Fmoc-L-Pma(tBu)2-OH serves as a phosphoamino acid mimetic that remains stable against phosphatase activity. Researchers have used it to enhance binding affinities with the Polo-Box Domain of Polo-like Kinase 1 (PLK1). This application highlights its potential in drug discovery and protein-protein interaction studies .
Solid-Phase Peptide Synthesis
The Fmoc/tBu solid-phase synthesis method is commonly used for peptide synthesis in both research and industrial settings. Fmoc-L-Pma(tBu)2-OH is compatible with this strategy, allowing the use of excess reagents to achieve quantitative yields. This makes it a valuable tool for constructing complex peptides and studying their properties .
Drug Delivery Systems
Given its hydrogel-forming properties, Fmoc-L-Pma(tBu)2-OH could be explored as a component in drug delivery systems. PHGs can encapsulate drugs and release them in a controlled manner, making them promising candidates for targeted drug delivery .
Bioprinting and Tissue Engineering
The self-supporting hydrogel properties of Fmoc-L-Pma(tBu)2-OH derivatives make them interesting for bioprinting applications. These hydrogels could serve as scaffolds for tissue engineering, providing a supportive environment for cell growth and regeneration .
Eigenschaften
IUPAC Name |
(2S)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36NO7P/c1-26(2,3)34-36(32,35-27(4,5)6)16-15-23(24(29)30)28-25(31)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRJHPIPYVQGGP-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Pma(tBu)2-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)
